1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane
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Overview
Description
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane is an organosilicon compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloromethyl group, two tetramethyl groups, and a trimethylsilyl-substituted ethenyl group attached to a disiloxane backbone. Its molecular formula is C10H25ClOSi3.
Preparation Methods
The synthesis of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane typically involves the reaction of chloromethyltrimethylsilane with a suitable disiloxane precursor. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of silanols and other hydrolysis products
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the development of novel biomaterials.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, participating in substitution or addition reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane can be compared with other similar organosilicon compounds, such as:
(Chloromethyl)trimethylsilane: This compound has a similar chloromethyl group but lacks the disiloxane backbone, making it less versatile in certain applications.
Trimethylsilyl chloride: While it shares the trimethylsilyl group, it does not have the chloromethyl or disiloxane components, limiting its reactivity and applications.
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: This compound is structurally similar but lacks the trimethylsilyl-substituted ethenyl group, which can affect its reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61222-35-3 |
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Molecular Formula |
C10H25ClOSi3 |
Molecular Weight |
281.01 g/mol |
IUPAC Name |
chloromethyl-[dimethyl(2-trimethylsilylethenyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H25ClOSi3/c1-13(2,3)8-9-14(4,5)12-15(6,7)10-11/h8-9H,10H2,1-7H3 |
InChI Key |
ITAWXOGEMAAQBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=C[Si](C)(C)O[Si](C)(C)CCl |
Origin of Product |
United States |
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